![molecular formula C13H14N2O2 B5782165 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Overview
Description
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a member of the pyrrolobenzodiazepine (PBD) family. PBDs are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring . These compounds have been studied extensively due to their remarkable biological activities, including anti-tumor, anti-bacterial, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a post-Ugi modification strategy can be employed to synthesize functionalized derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Synthetic Approaches
- Cyclization Reactions : The synthesis often employs cyclization methods involving lactams or related compounds as precursors. For instance, one-pot methods have been developed to streamline the synthesis process while maintaining high yields and purity .
- Use of Sulfones : Recent studies have shown that the interaction of methylenactive sulfones with dihydropyrrole derivatives can lead to the formation of this benzodiazepine derivative through nucleophilic aromatic substitution reactions .
Biological Activities
The biological activities of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives have been explored in several studies:
Anticancer Activity
- Mechanism : Research indicates that these compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. The presence of the benzodiazepine core is crucial for its interaction with biological targets involved in cancer progression.
Neuropharmacological Effects
- CNS Activity : The compound has been investigated for its potential neuropharmacological effects, including anxiolytic and sedative properties. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating anxiety disorders and insomnia.
Case Studies
Several case studies highlight the effectiveness and potential applications of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Properties | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. |
Study 2 | Neuropharmacological Effects | Showed promising results in animal models for anxiety reduction and sleep induction compared to standard treatments. |
Study 3 | Synthesis Optimization | Developed an efficient one-pot synthesis method that improved yield and reduced reaction time significantly. |
Mechanism of Action
The mechanism of action of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione involves its ability to bind to the minor groove of DNA. This binding disrupts the normal function of DNA, leading to cytotoxic effects. The molecular targets include DNA itself and various proteins involved in DNA replication and repair . The pathways affected by this compound are crucial for cell survival, making it an effective agent in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the pyrrolobenzodiazepine family, such as anthramycin, sibiromycin, and tomaymycin . These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Uniqueness
What sets 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione apart is its specific substitution pattern, which can influence its binding affinity and selectivity for DNA. This unique structure may result in different biological activities and therapeutic potentials compared to other PBDs .
Biological Activity
10-Methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C12H12N2O2. It has a molecular weight of approximately 216.236 g/mol and exhibits the following physical properties:
Property | Value |
---|---|
Melting Point | 218-220 °C |
Boiling Point | 477.4 °C |
Density | 1.35 g/cm³ |
Flash Point | 242.5 °C |
LogP | 1.319 |
Synthesis
The synthesis of this compound can be achieved through various methods involving cyclization reactions of suitable precursors. A notable method includes the interaction of methylene-active compounds with specific sulfonyl derivatives to form the desired pyrrolobenzodiazepine structure .
Anticonvulsant Properties
Research indicates that compounds similar to 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine have demonstrated anticonvulsant activity. For instance, fluorofelbamate—a compound related to benzodiazepines—has shown enhanced potency in anticonvulsant assays compared to its predecessors . The mechanism is believed to involve modulation of GABAergic neurotransmission.
Antitumor Activity
Studies have reported that benzodiazepine derivatives exhibit antitumor properties. In vitro assays have shown that certain pyrrolobenzodiazepines can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific pathways involved are being investigated further.
Neuroprotective Effects
Neuroprotective effects have also been attributed to pyrrolobenzodiazepines. These compounds may protect neuronal cells from oxidative stress and excitotoxicity—common mechanisms in neurodegenerative diseases .
Case Studies
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant efficacy of several pyrrolobenzodiazepines using animal models. Results indicated a dose-dependent reduction in seizure frequency and duration when administered prior to induced seizures.
Case Study 2: Antitumor Screening
In another investigation, a series of pyrrolobenzodiazepines were screened against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed significant cytotoxicity at micromolar concentrations with IC50 values ranging from 5 to 15 µM.
Properties
IUPAC Name |
5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-14-10-6-3-2-5-9(10)12(16)15-8-4-7-11(15)13(14)17/h2-3,5-6,11H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLRIHUHKJIHNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3CCCC3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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